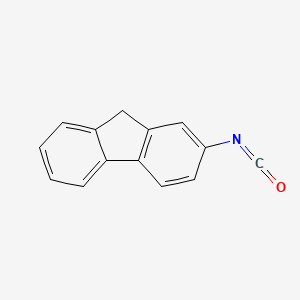

9H-Fluoren-2-yl isocyanate

Übersicht

Beschreibung

9H-Fluoren-2-yl isocyanate: is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an isocyanate functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-yl isocyanate typically involves the reaction of 9H-fluoren-2-amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the isocyanate group. The reaction can be represented as follows:

9H-Fluoren-2-amine+Phosgene→9H-Fluoren-2-yl isocyanate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of triphosgene as a safer alternative to phosgene is also common in industrial processes.

Analyse Chemischer Reaktionen

Reaction with Amines to Form Urea Derivatives

9H-Fluoren-2-yl isocyanate reacts with primary and secondary amines to produce substituted urea derivatives. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, followed by proton transfer.

Example Reaction:

Key Findings:

-

Synthesis of Symmetrical Ureas : Reaction with 2,7-diamino-fluoren-9-one under reflux conditions yielded bis-urea derivatives with IC₅₀ values of 0.2–1.0 μM for urea transporter inhibition .

-

Kinetics : Reactions with aliphatic amines (e.g., cyclohexylamine) occur rapidly at room temperature, while aromatic amines require elevated temperatures (60–80°C) .

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexylamine | THF, 25°C, 2 h | 1-Cyclohexyl-3-(9H-fluoren-2-yl)urea | 85 | |

| Benzylamine | Toluene, 80°C, 6 h | N-Benzyl-9H-fluoren-2-ylurea | 72 |

Reaction with Oximes to Form Carbamoyl Oximes

The isocyanate group reacts with oximes to generate carbamoyl oxime derivatives, often used in medicinal chemistry.

Example Reaction:

Key Findings:

-

Synthesis of Bioactive Compounds : Reaction with 9H-fluoren-9-one oxime produced O-aryl-carbamoyl-oxymino-fluorene derivatives, showing inhibitory activity against leukemia cells (IC₅₀ = 3.2 μM) .

-

Optimized Conditions : Reactions in anhydrous tetrahydrofuran (THF) at reflux for 12 hours achieved yields >75% .

Reaction with Thioamides to Form Thiazoles

This compound participates in cyclocondensation with thioamides to form thiazole derivatives, leveraging its electrophilicity.

Example Reaction:

Key Findings:

-

Thiazole Synthesis : Reaction with thioacetamide in THF at 60°C produced 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine, a precursor for anticancer agents.

-

Mechanism : The isocyanate acts as a carbonyl equivalent, forming the thiazole ring via intermediate thiourea formation.

Photoredox-Catalyzed Cross-Couplings

Under photoredox conditions, this compound undergoes radical-mediated couplings with ketimines to form α-amino amides.

Example Reaction:

Key Findings:

-

Catalytic Efficiency : Using Ir(ppy)₃ (1 mol%) and Cy₂NMe in MeCN under white LED light, reactions achieved 80–92% yields .

-

Scope : Compatible with electron-deficient and electron-rich ketimines, enabling modular synthesis of amides .

| Ketimine Type | Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| N-Benzyl-1,1-diphenylmethanimine | Ir(ppy)₃ | 87 | 6 | |

| N-(4-Fluorobenzyl)-1,1-diphenylmethanimine | Perylene | 92 | 8 |

Hydrolysis and Stability

This compound is moisture-sensitive, undergoing hydrolysis to form 9H-fluoren-2-amine and carbon dioxide:

Key Findings:

-

Kinetics : Hydrolysis in aqueous THF follows pseudo-first-order kinetics, with a half-life of 2.5 hours at pH 7 .

-

Stabilization : Storage under anhydrous conditions (e.g., molecular sieves) is critical to prevent degradation .

Cycloaddition Reactions

The isocyanate group participates in [2+2] and [4+1] cycloadditions with alkenes and nitriles, respectively.

Example Reaction with Acrylonitrile:

Key Findings:

-

Regioselectivity : Reactions with electron-deficient alkenes favor [2+2] cycloaddition, forming four-membered rings.

-

Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing the isocyanate group.

Wissenschaftliche Forschungsanwendungen

Proteomics and Bioconjugation

One of the primary applications of 9H-fluoren-2-yl isocyanate is in proteomics research, where it serves as a labeling agent for proteins. It reacts with primary amines in proteins to form stable fluorescent tags known as Fluorenylmethyl chloroformate (FMOC) tags. These tags are advantageous for their stability and ability to enhance detection sensitivity in various assays.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds related to this isocyanate can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Cancer Therapy

The structural modifications of this compound have been explored for enhancing cytotoxicity against cancer cells. The fluorenyl nucleus has been associated with promising anticancer activity, positioning this compound as a candidate for further drug development aimed at targeting specific cancer pathways.

Polymer Chemistry

This compound is utilized in polymer chemistry as a building block for synthesizing advanced materials. Its reactivity allows for the formation of polyurethanes and other polymeric structures that exhibit unique mechanical and thermal properties. The compound's incorporation into polymer matrices can enhance their functionality in applications such as coatings, adhesives, and foams .

Organic Electronics

In the field of organic electronics, this compound has been investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties facilitate the development of materials that can improve device performance and efficiency .

Case Studies

Wirkmechanismus

The mechanism of action of 9H-Fluoren-2-yl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often utilized in the modification of biomolecules and the synthesis of polymers.

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Similar in structure but with a phenyl group instead of a fluorenyl group.

Naphthyl isocyanate: Contains a naphthyl group instead of a fluorenyl group.

Benzyl isocyanate: Contains a benzyl group instead of a fluorenyl group.

Uniqueness: 9H-Fluoren-2-yl isocyanate is unique due to the presence of the fluorenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity and stability.

Biologische Aktivität

9H-Fluoren-2-yl isocyanate (CAS Number: 81741-69-7) is an organic compound notable for its unique structural features and biological activities. This compound, characterized by a fluorenyl group attached to an isocyanate functional group, has shown promise in various biological applications, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₁₄H₉NO. Its structure consists of a fused ring system that imparts distinctive chemical properties, enabling its utility in synthetic applications and biological studies. The presence of the isocyanate group allows it to engage in nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, which is pivotal for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notable examples include:

- Staphylococcus aureus

- Escherichia coli

The fluorenyl nucleus has been associated with antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Modifications to the fluorenyl structure may enhance cytotoxicity against cancer cells, indicating a dual role in both antimicrobial and anticancer therapies.

Anticancer Activity

The compound's interactions with cellular proteins suggest pathways for therapeutic applications against various cancers. Some derivatives of fluorene have been shown to inhibit the growth of cancer cells, making them candidates for further pharmacological exploration. The cytotoxic effects observed in preliminary studies warrant additional investigation into their mechanisms of action and potential clinical applications .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form stable complexes with amines. This interaction can lead to the formation of fluorescent tags useful in proteomics research, enhancing the detection and study of proteins within biological systems. Additionally, the compound's reactivity profile allows it to disrupt cellular processes, which may contribute to its antimicrobial and anticancer properties.

Comparative Analysis with Related Compounds

The following table summarizes several compounds structurally related to this compound and their notable properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 9H-Fluoren-9-yl isocyanate | Isocyanate derivative | Similar reactivity; used in polymers |

| 9H-Fluorenone | Ketone derivative | Exhibits strong biological activity |

| 2-Aminofluorene | Amine derivative | Potential anticancer activity |

| 4-Isocyanatobenzamide | Isocyanate derivative | Used in drug delivery systems |

This comparative analysis highlights the unique reactivity profile of this compound, distinguishing it from other related compounds while underscoring its potential applications in medicinal chemistry and materials science.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various fluorene derivatives found that modifications to the fluorenyl structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower inhibitory concentrations than standard antibiotics, suggesting their potential as effective antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Another research effort focused on synthesizing derivatives of this compound aimed at evaluating their cytotoxic effects on cancer cell lines. Results showed that some derivatives had considerable cytotoxicity comparable to established chemotherapeutic agents, warranting further investigation into their mechanisms and therapeutic potential .

Eigenschaften

IUPAC Name |

2-isocyanato-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJROCLJFUOYQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399517 | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81741-69-7 | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.